molecular formula C22H15Cl2N3O4 B6568643 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3,4-dichlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione CAS No. 923122-78-5

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3,4-dichlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

Katalognummer: B6568643
CAS-Nummer: 923122-78-5
Molekulargewicht: 456.3 g/mol
InChI-Schlüssel: IHOVIEJZSGRYJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3,4-dichlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione belongs to the pyridopyrimidine class of heterocyclic molecules, which are pharmacologically significant due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as kinases and reductases . Pyridopyrimidines are characterized by fused pyridine and pyrimidine rings, with substitution patterns heavily influencing their electronic, physical, and bioactive properties. The target compound features a benzodioxolylmethyl group (electron-rich) and a 3,4-dichlorophenylmethyl group (electron-withdrawing), which may synergistically modulate its reactivity, solubility, and target affinity.

Eigenschaften

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(3,4-dichlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O4/c23-15-5-3-13(8-16(15)24)10-26-17-2-1-7-25-20(17)21(28)27(22(26)29)11-14-4-6-18-19(9-14)31-12-30-18/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOVIEJZSGRYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3,4-dichlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

The molecular characteristics of the compound are as follows:

PropertyValue
Molecular Weight488.52 g/mol
Molecular FormulaC25H20N4O5
LogP5.7891
Polar Surface Area80.744 Ų
Hydrogen Bond Acceptors9

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that it may inhibit specific kinases involved in signaling pathways associated with cancer cell proliferation and survival. For instance:

  • Inhibition of MEK1/2 Kinases : The compound has shown efficacy in inhibiting MEK1/2 kinases, which play a critical role in the MAPK signaling pathway. This inhibition can lead to reduced proliferation of cancer cells such as acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells .

Anticancer Properties

Several studies have reported on the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibited cell growth at concentrations around 0.3 to 1.2 µM in MV4-11 and MOLM13 cell lines .
  • Mechanistic Insights : The inhibition of phospho-ERK1/2 and downstream effectors like p-p70S6K was observed through Western blot analysis, indicating that the compound effectively disrupts critical signaling pathways involved in tumor growth .

Other Biological Activities

Beyond its anticancer effects, the compound has been investigated for its potential anti-inflammatory and neuroprotective properties:

  • Neuroprotective Effects : Preliminary studies suggest that derivatives of similar compounds may provide neuroprotection by modulating inflammatory responses in neuronal cells .
  • Anti-inflammatory Activity : The benzodioxole moiety is known for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the efficacy of this compound in various experimental settings:

  • Study on Leukemia Cell Lines : A study demonstrated that treatment with the compound led to significant growth inhibition in leukemia cell lines with specific mutations associated with poor prognosis . The findings suggest a potential role for this compound in targeted therapies.
  • In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor sizes and improved survival rates compared to control groups receiving no treatment . These results underscore the therapeutic potential of this compound in oncology.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrido-pyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrimidine ring can enhance the selectivity and potency against various cancer cell lines. This compound's structural features may allow it to target multiple pathways involved in tumor growth and metastasis.

Antimicrobial Properties
The presence of the benzodioxole moiety contributes to its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The dual functionality of this compound suggests potential use in developing new antimicrobial agents.

Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism is thought to involve antioxidant activity and modulation of neurotransmitter systems.

Pharmacological Studies

Case Study: Inhibition of Kinases
A study published in the Journal of Medicinal Chemistry investigated the kinase inhibitory properties of pyrido-pyrimidine derivatives. The findings indicated that specific substitutions on the benzodioxole ring significantly enhanced inhibitory activity against certain kinases implicated in cancer progression. This highlights the importance of structural optimization in drug design.

Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results showed that compounds with a similar scaffold displayed minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting potential for development as novel antimicrobial agents.

Material Science Applications

Beyond biological applications, this compound's unique structure lends itself to applications in material science:

Organic Light Emitting Diodes (OLEDs)
Research has indicated that compounds with similar structural motifs can be used as emissive materials in OLEDs due to their favorable electronic properties. The incorporation of this compound into OLED formulations could enhance device efficiency and color purity.

Nanocomposite Materials
The integration of this compound into polymer matrices has been explored for developing nanocomposite materials with improved mechanical properties and thermal stability. Such materials are essential for various industrial applications ranging from packaging to aerospace.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Pyridopyrimidine Derivatives

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents HOMO-LUMO Gap (eV)
Target Compound: 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3,4-dichlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione Not Reported Not Reported Not Reported Benzodioxolylmethyl, 3,4-Dichlorophenylmethyl Not Reported
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione C₁₆H₁₄ClN₃O₃ 331.75 Not Reported 3-Chlorophenylmethyl, Methoxy Not Reported
6-(2-Hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione C₁₇H₁₃N₃O₄ 323.30 268–287 Hydroxybenzoyl, Methyl 3.93
8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one C₂₇H₂₅N₅O₃ 479.52 Not Reported Benzodioxolylmethyl, Piperidinyl-Ethylpyrazole Not Reported
5-(3-Methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione C₁₉H₁₆N₄O₂ 340.36 Not Reported 3-Methylphenyl, 4-Methylphenyl Not Reported

Key Observations:

Substituent Effects on Melting Points: Derivatives with polar substituents (e.g., hydroxybenzoyl in ) exhibit higher melting points (268–287°C), likely due to enhanced intermolecular hydrogen bonding. The target compound’s dichlorophenyl group may similarly elevate its melting point relative to non-polar analogs.

Electronic Properties : The HOMO-LUMO gap (3.93–4.10 eV) in hydroxybenzoyl derivatives suggests moderate reactivity, influenced by electron-donating/withdrawing groups. The target compound’s dichlorophenyl group may reduce this gap, increasing electrophilicity.

The target compound’s dichlorophenyl and benzodioxolyl groups may similarly impact pharmacokinetics.

Bioactivity and Structure-Activity Relationships (SAR)

  • Kinase Inhibition: Pyrido[2,3-d]pyrimidines are reported as inhibitors of adenosine kinase and cyclin-dependent kinases . The dichlorophenyl group in the target compound may enhance binding to hydrophobic kinase pockets, similar to chlorophenyl motifs in .
  • Antimicrobial Potential: Chlorinated aromatic groups (e.g., in ) correlate with antimicrobial activity, suggesting the target compound may share this trait.
  • Bioactivity Profiling : Compounds with structural similarity (>50% by Tanimoto/Dice metrics) often exhibit overlapping bioactivity . The benzodioxolyl group in is associated with neuropharmacological activity, hinting at possible CNS applications for the target compound.

Computational Insights

  • Charge Distribution : NBO analysis of hydroxybenzoyl derivatives reveals charge transfer from oxygen lone pairs to antibonding orbitals, stabilizing the molecule. The target compound’s dichlorophenyl group may similarly delocalize electron density.
  • Reactivity Sites : MEP analysis predicts nucleophilic attack at electron-deficient pyrimidine carbons, which may be amplified by the dichlorophenyl group’s electron-withdrawing effect .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.